- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
Product Name:4-Bromonaphthalene-1-carbonitrile
Numero CAS:92616-49-4
MF:C11H6BrN
MW:232.076041698456
MDL:MFCD17012445
CID:753105
PubChem ID:14662111
Update Time:2025-05-22
4-Bromonaphthalene-1-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- Inchi: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- Chiave InChI: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- Sorrisi: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
Proprietà calcolate
- Massa esatta: 230.96836g/mol
- Massa monoisotopica: 230.96836g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.8
- XLogP3: 3.6
4-Bromonaphthalene-1-carbonitrile Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
| Alichem | A219003681-500mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 500mg |
$1068.20 | 2023-08-31 | |
| Alichem | A219003681-1g |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| TRC | B686008-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686008-250mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686008-500mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B686008-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 1g |
¥61.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 100mg |
30CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-25g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 25g |
956CNY | 2021-05-08 |
4-Bromonaphthalene-1-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
Riferimento
- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
Riferimento
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 17 h, reflux
Riferimento
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
Riferimento
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
Riferimento
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Riferimento
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
Riferimento
- Process for preparation of halogenated arylcarbonitrile, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
Riferimento
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
Riferimento
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Riferimento
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Riferimento
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
Riferimento
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
Riferimento
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
Riferimento
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Riferimento
- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184
4-Bromonaphthalene-1-carbonitrile Raw materials
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 1,4-Dibromonaphthalene
- 1-Bromo-4-methylnaphthalene
- 1-Amino-4-bromonaphthalene
- 4-aminonaphthalene-1-carbonitrile
- 4-Bromo-1-napthaldehyde
- 1-Bromo-4-(bromomethyl)naphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
Numero d'ordine:A860034
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:21
Prezzo ($):275.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:92616-49-4)4-溴-1-萘甲腈
Numero d'ordine:LE25931356
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:53
Prezzo ($):discuss personally
Email:18501500038@163.com
4-Bromonaphthalene-1-carbonitrile Letteratura correlata
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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